2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid is a chemical compound with the molecular formula C10H8N2O4S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid typically involves the reaction of benzo[d]thiazole-2-carboxylic acid with hydroxylamine derivatives. One common method is the reaction of benzo[d]thiazole-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound can also interact with DNA, causing damage and preventing replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound, known for its antimicrobial and anticancer properties.
2-Aminobenzothiazole: Similar structure but with an amino group, used in the synthesis of pharmaceuticals.
2-Mercaptobenzothiazole: Contains a thiol group, widely used as a rubber vulcanization accelerator.
Uniqueness
2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid is unique due to its combination of the benzothiazole ring with a carboxamido and oxyacetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C10H8N2O4S |
---|---|
Molekulargewicht |
252.25 g/mol |
IUPAC-Name |
2-(1,3-benzothiazole-2-carbonylamino)oxyacetic acid |
InChI |
InChI=1S/C10H8N2O4S/c13-8(14)5-16-12-9(15)10-11-6-3-1-2-4-7(6)17-10/h1-4H,5H2,(H,12,15)(H,13,14) |
InChI-Schlüssel |
VAVBIMBNKDMDRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.